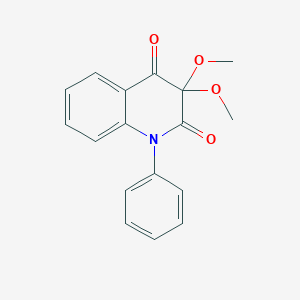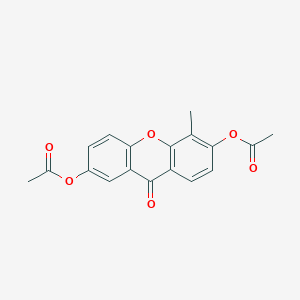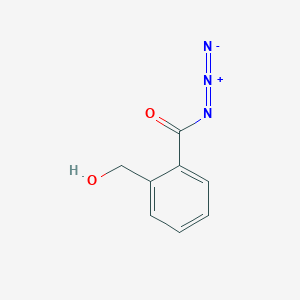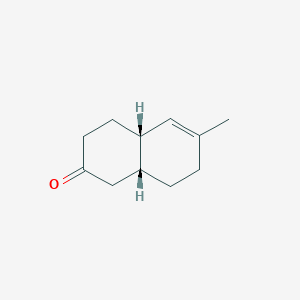
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one can be achieved through various synthetic routes. One common method involves the hydrogenation of naphthalene derivatives under specific conditions. The reaction typically requires a hydrogenation catalyst such as palladium on carbon (Pd/C) and is carried out under high pressure and temperature to ensure complete hydrogenation of the aromatic rings.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale hydrogenation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product. The use of advanced catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The methyl group can undergo electrophilic substitution reactions, where it is replaced by other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophilic reagents such as halogens or nitrating agents
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of alcohols
Substitution: Formation of substituted naphthalene derivatives
Scientific Research Applications
(4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals due to its unique structural features.
Mechanism of Action
The mechanism of action of (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, its hydrophobic core allows it to interact with lipid membranes, potentially affecting membrane-associated processes.
Comparison with Similar Compounds
Similar Compounds
- (3R,4aS,8aR)-3-Hydroxy-5,5,8a-trimethyl-3,4,4a,5,6,7,8,8a-octahydro-2-naphthalenecarbaldehyde
- (4aS,8aR)-4a-Ethyloctahydro-7(1H)-quinolinone
- (4aS,8aR)-4-(hydroxymethyl)-3,8,8-trimethyl-4a,5,6,8a-tetrahydro-1H-naphthalene-2,7-dione
Uniqueness
What sets (4aS,8aR)-6-Methyl-3,4,4a,7,8,8a-hexahydronaphthalen-2(1H)-one apart from similar compounds is its specific arrangement of functional groups and stereochemistry
Properties
CAS No. |
61530-97-0 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
(4aS,8aR)-6-methyl-3,4,4a,7,8,8a-hexahydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C11H16O/c1-8-2-3-10-7-11(12)5-4-9(10)6-8/h6,9-10H,2-5,7H2,1H3/t9-,10-/m1/s1 |
InChI Key |
GWPJCGFOEAHHLI-NXEZZACHSA-N |
Isomeric SMILES |
CC1=C[C@H]2CCC(=O)C[C@H]2CC1 |
Canonical SMILES |
CC1=CC2CCC(=O)CC2CC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



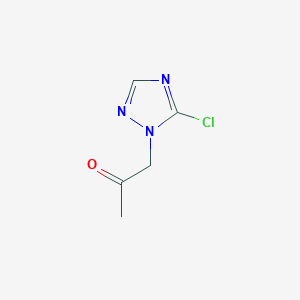
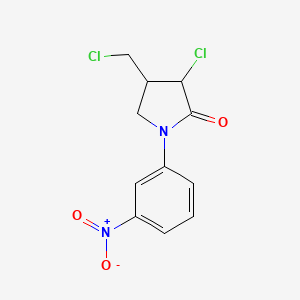
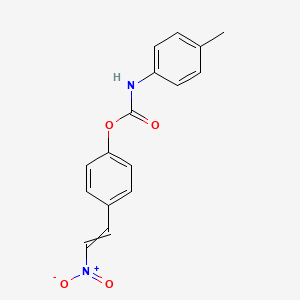
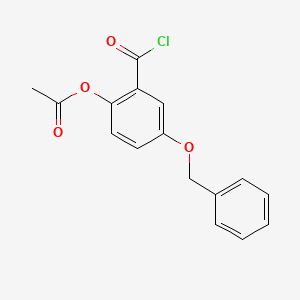
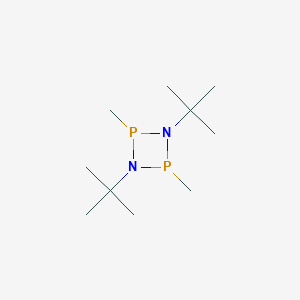
![Acetamide, 2-[[(2-nitrophenyl)(phenylmethyl)amino]sulfonyl]-](/img/structure/B14584366.png)
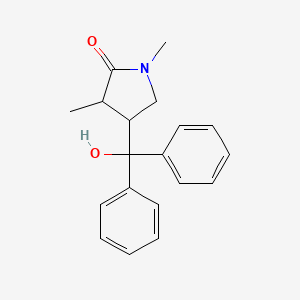

![2-Cyanophenyl [2-(2,4-dichlorophenoxy)ethyl]carbamate](/img/structure/B14584378.png)
